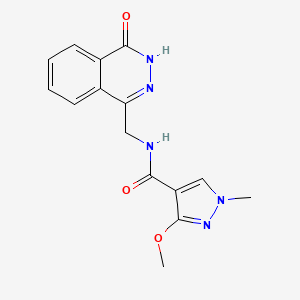
3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide" is a derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, which has been the subject of various studies due to its potential biological activities. The compound features a methoxyphenyl group, a thiophenyl group, and a triazole ring, which are common structural motifs in medicinal chemistry due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of different hydrazide derivatives with various reagents to introduce the desired functional groups, such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, and thiophenyltriazole . For instance, the synthesis of 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide was achieved by reacting 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide . These methods often involve heating the reactants under reflux in a suitable solvent, such as ethanol, and in the presence of a catalyst like hydrochloric acid .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques, including IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . Single-crystal X-ray diffraction studies are also employed to determine the crystal structure and confirm the molecular geometry . These analyses reveal the presence of intramolecular hydrogen bonds and other stabilizing interactions that contribute to the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the triazole ring can act as a ligand in coordination chemistry, as seen in the complexation of a triazole derivative with cadmium chloride . The methoxy group can also influence the electronic properties of the molecule, affecting its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a methoxy group can increase the electron density on the aromatic ring, potentially affecting the compound's solubility in organic solvents . The crystal packing and intermolecular interactions observed in X-ray diffraction studies provide insights into the solid-state properties of these compounds .
Case Studies
Several case studies have demonstrated the biological activities of these compounds. For instance, some derivatives have shown significant antioxidant activity, with certain compounds exhibiting higher activity than ascorbic acid . Anticancer activity has also been tested, with some compounds displaying cytotoxicity against human glioblastoma and breast cancer cell lines . Additionally, some derivatives have been evaluated for their antimicrobial activity, with promising results against various bacterial and fungal strains . These studies highlight the potential of these compounds in the development of new therapeutic agents.
科学的研究の応用
Antibacterial and Antifungal Potentials
Another study by Helal et al. (2013) on 2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to the compound of interest, demonstrated significant antibacterial and antifungal activities. These compounds matched or exceeded the antimicrobial activity of standard agents like Ampicillin and Flucanazole against various strains, highlighting their potential as antimicrobial agents (Helal et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFISABOBNWHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)
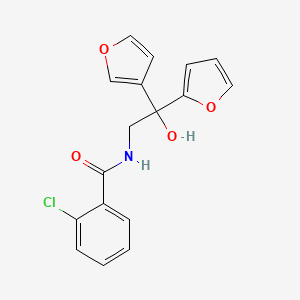
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
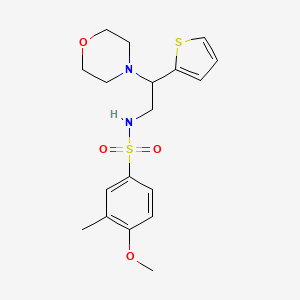
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)
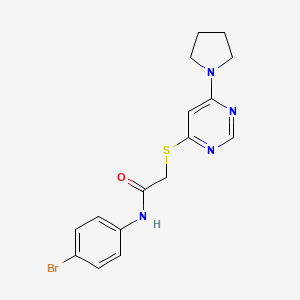
![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)
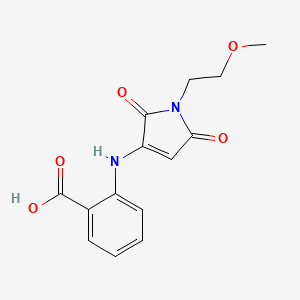
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
